6-(2-硝基乙烯基)-1,4-苯二噁喃

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 6-(2-Nitrovinyl)-1,4-benzodioxan involves strategies such as nitration and cycloaddition reactions. For instance, the synthesis of cyclopropyl 1,4-benzodioxanes and their subsequent nitration to form nitro-substituted products demonstrates the potential pathways for synthesizing nitrovinyl benzodioxan derivatives (Mochalov et al., 1994). Another relevant synthesis approach involves the reaction of 2-(2-nitrovinyl)-1,4-benzoquinone with heterocycles to form fused heterocyclic quinoid ring systems, showcasing a method that could be adapted for the synthesis of 6-(2-Nitrovinyl)-1,4-benzodioxan (Noland & Kedrowski, 1999).

Molecular Structure Analysis

The molecular structure of compounds closely related to 6-(2-Nitrovinyl)-1,4-benzodioxan often features significant intermolecular interactions, such as hydrogen bonding and π-π interactions, which influence their crystalline arrangement and stability. For example, the study of 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile reveals insights into the orientation of nitro groups and the planarity of the benzodioxole ring, which could be relevant for understanding the structural characteristics of 6-(2-Nitrovinyl)-1,4-benzodioxan (Karthikeyan et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of 6-(2-Nitrovinyl)-1,4-benzodioxan derivatives involves interactions with various reagents to form a range of products, showcasing the versatility of these compounds in organic synthesis. For instance, the reaction of methyl 4,6-O-benzylidene-2,3-dideoxy-3-nitro-α- and-β-d-erythro-hex-2-enopyranosides with phenylacetonitrile highlights the potential of nitrovinyl benzodioxan derivatives to participate in complex reactions leading to diverse structural motifs (Sakakibara & Sudoh, 1983).

Physical Properties Analysis

The physical properties of 6-(2-Nitrovinyl)-1,4-benzodioxan and related compounds, such as solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis and material science. The crystallographic study of similar nitro-substituted compounds provides valuable information on molecular packing, hydrogen bonding, and crystal stability, which are important for understanding the physical behavior of 6-(2-Nitrovinyl)-1,4-benzodioxan (Saeed, Hussain, & Flörke, 2008).

Chemical Properties Analysis

The chemical properties of 6-(2-Nitrovinyl)-1,4-benzodioxan, including reactivity, stability, and interaction with other chemical entities, are defined by its molecular structure. Studies on related compounds, such as the reduction of nitro groups and the formation of benzimidazole-substituted nitronyl nitroxides, shed light on the reactivity patterns and potential applications of nitrovinyl benzodioxan derivatives in organic synthesis and material science (Tretyakov et al., 2022).

科学研究应用

合成和生物活性

细菌生物膜抑制:由 1,4-苯二噁喃-6-胺合成的新的衍生物对大肠杆菌和枯草芽孢杆菌形成的细菌生物膜表现出抑制作用,显示出适度的细胞毒性,这可能与开发针对细菌感染的治疗方法有关(Abbasi 等人,2020)。

抗癌活性:对 6-硝基-2,3-二氢-1,4-苯二噁喃进行分子对接和量子化学计算研究,揭示了其通过水解酶抑制活性而具有潜在的抗癌特性,表明其在设计抗癌剂中的应用(Shafi 等人,2020)。

杀虫活性:苯杂环类似物的合成,包括基于 1,4-苯二噁喃结构的化合物,表现出显着的杀虫活性,为开发新的杀虫剂提供了基础(Sawada 等人,2003)。

化学合成和材料科学

有机催化反应:该化合物用于有机催化多米诺反应中,合成四氢-6H-苯并[c]色烯,展示了在四级级联反应中对五个立体中心的控制,展示了其在高级有机合成技术中的作用(Kotame 等人,2009)。

光物理性质:含有硝酮氮氧化物的二芳乙烯衍生物表现出光致开关分子内磁性相互作用,强调了此类化合物在开发分子电子器件或自旋电子学中的潜力(Matsuda 和 Irie,2000)。

安全和危害

未来方向

Research on similar compounds suggests potential future directions for “6-(2-Nitrovinyl)-1,4-benzodioxan”. For instance, cocrystal engineering has been used to improve the physicochemical and biopharmaceutical properties of active pharmaceutical ingredients derived from traditional Chinese medicine .

属性

IUPAC Name |

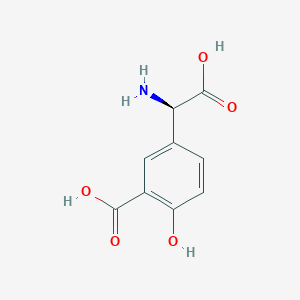

6-[(E)-2-nitroethenyl]-2,3-dihydro-1,4-benzodioxine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-11(13)4-3-8-1-2-9-10(7-8)15-6-5-14-9/h1-4,7H,5-6H2/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQOWPIWGFTIAM-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C=C[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=CC(=C2)/C=C/[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Nitrovinyl)-1,4-benzodioxan | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-Bromophenyl)methyl]-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate](/img/structure/B1143747.png)